molecular formula C11H7ClN4 B1346133 4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5334-48-5

4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B1346133
CAS No.: 5334-48-5
M. Wt: 230.65 g/mol
InChI Key: DEUTZSDRCGEUBP-UHFFFAOYSA-N
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Description

4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound with the molecular formula C11H7ClN4. It is known for its significant role in various scientific research fields, particularly in medicinal chemistry and drug discovery. The compound features a pyrazolo[3,4-D]pyrimidine scaffold, which is a privileged structure in the design of pharmacologically active agents.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is HPK1 , a kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular functions.

Mode of Action

This compound acts as an inhibitor of HPK1 . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal function of the kinase, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of HPK1 by this compound affects several biochemical pathways. One of the key pathways is the phosphorylation of SLP76 , a substrate of HPK1 . This phosphorylation is crucial in various cellular processes, and its disruption can lead to significant downstream effects.

Pharmacokinetics

Itsmolecular weight is 230.66 , which suggests that it may have good bioavailability

Result of Action

The inhibition of HPK1 by this compound leads to a decrease in the phosphorylation of SLP76 . This can result in changes in cellular processes, potentially leading to various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C to maintain its stability . Furthermore, both electron-donating and electron-withdrawing groups are tolerated at the meta-position, suggesting that the electronic interaction of the substituent has little effect on the kinase inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyrazole with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-D]pyrimidine derivatives, which are often explored for their potential pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in the development of anti-cancer agents .

Properties

IUPAC Name

4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUTZSDRCGEUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277275
Record name 4-CHLORO-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-48-5
Record name 4-CHLORO-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1425
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLORO-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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